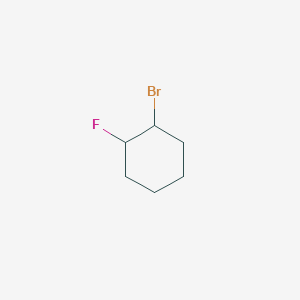

1-Bromo-2-fluorocyclohexane

Description

BenchChem offers high-quality 1-Bromo-2-fluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51422-74-3 |

|---|---|

Molecular Formula |

C6H10BrF |

Molecular Weight |

181.05 g/mol |

IUPAC Name |

(1R,2S)-1-bromo-2-fluorocyclohexane |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1 |

InChI Key |

AZQRVGXSORXOCR-RITPCOANSA-N |

SMILES |

C1CCC(C(C1)F)Br |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)F)Br |

Canonical SMILES |

C1CCC(C(C1)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic and Structural Profiling of 1-Bromo-2-fluorocyclohexane: A Technical Guide for Advanced Organic Synthesis

Executive Summary

In the realm of organofluorine chemistry, vicinal halofluorocarbons serve as critical intermediates for synthesizing complex, biologically active molecules. 1-Bromo-2-fluorocyclohexane is a highly versatile building block characterized by the unique push-pull stereoelectronic dynamic between a highly electronegative fluorine atom and a highly polarizable bromine atom[1]. As an application scientist focused on methodology validation, I frequently leverage this compound to study stereocontrolled elimination reactions and chemoselective cross-coupling.

This whitepaper deconstructs the structural properties, conformational reactivity, and validated laboratory protocols for 1-bromo-2-fluorocyclohexane, providing a self-validating framework for its integration into pharmaceutical development and materials science[1].

Physicochemical Profile and Structural Data

Before deploying 1-bromo-2-fluorocyclohexane in a synthetic route, it is crucial to establish its baseline physicochemical properties. The compound exists as a mixture of cis and trans diastereomers unless stereospecifically synthesized or resolved. The physical constants summarized in Table 1 are essential for calculating reaction stoichiometry, designing distillation setups, and predicting phase partitioning during workup.

Table 1: Physicochemical Properties of 1-Bromo-2-fluorocyclohexane

| Property | Value | Analytical Significance |

| Molecular Formula | C₆H₁₀BrF[2] | Defines mass balance and elemental analysis targets. |

| Molecular Weight | 181.05 g/mol [3] | Critical for precise molar equivalent calculations. |

| CAS Registry Numbers | 656-57-5 (General)[2] 51422-74-3 (cis-isomer)[4] | Ensures correct isomer procurement for stereospecific syntheses. |

| Boiling Point | 74.5–76.5 °C at 19 mmHg[2] 78 °C at 16 mmHg[1] | Requires vacuum distillation to prevent thermal degradation. |

| Density | 1.46 g/cm³[1] | Indicates the organic layer will typically be the bottom phase in aqueous extractions (e.g., against water). |

| Refractive Index | 1.48 (n20D)[1] | Used as a rapid, in-process purity check post-distillation. |

| Appearance | Colorless to light yellow clear liquid[1] | Color shifts (to orange/brown) indicate free bromine liberation or degradation. |

Stereoelectronic Principles of Reactivity

The reactivity of 1-bromo-2-fluorocyclohexane is fundamentally dictated by its cyclohexane chair conformation. In bimolecular elimination (E2) reactions, the transition state heavily penalizes any geometry that is not anti-periplanar. The leaving group and the abstracted proton must be positioned axially on adjacent carbons.

Causality in Dehydrohalogenation

The divergence in elimination products between the cis and trans isomers perfectly illustrates stereoelectronic control[5]:

-

The cis-Isomer: In cis-1-bromo-2-fluorocyclohexane, one halogen is axial and the other is equatorial. Because bromine is a vastly superior leaving group compared to fluorine, the conformer where bromine is axial dictates the reaction pathway. The axial C3 proton is anti-periplanar to the axial bromine, leading almost exclusively to the elimination of HBr and the formation of 1-fluorocyclohexene [5].

-

The trans-Isomer: In trans-1-bromo-2-fluorocyclohexane, the halogens are either diequatorial or diaxial. In the reactive diaxial conformer, both halogens have anti-periplanar protons available. The reaction becomes highly dependent on the base used. Hard bases like sodamide (NaNH₂) preferentially eliminate HF, whereas bulky bases like potassium tert-butoxide (KOtBu) eliminate HBr to yield 3-fluorocyclohexene and 1,3-cyclohexadiene[5]. Furthermore, sodium methoxide (NaOMe) yields a mixture of elimination and substitution products, including 3-methoxycyclohexene[5].

Figure 1: Stereoelectronic divergence in the E2 elimination pathways of 1-bromo-2-fluorocyclohexane.

Advanced Chemoselectivity: Cryogenic C-F Bond Functionalization

Historically, the C-F bond (bond dissociation energy ~110 kcal/mol) has been considered inert compared to the C-Br bond. However, recent breakthroughs in cryogenic organometallic chemistry have inverted this paradigm.

By utilizing specific organoaluminum reagents at -40 °C, researchers can achieve highly chemoselective Csp³–F bond functionalization while leaving the inherently more reactive C-Br bond completely intact[6]. Strikingly, the cross-coupling of trans-1-bromo-2-fluorocyclohexane under these conditions proceeds with retention of configuration [6].

Mechanistic Causality: Conducting the reaction at -40 °C is non-negotiable. At ambient temperatures, secondary alkyl fluorides undergo rapid β-hydride elimination to form styrenes or unselective alkenes[6]. The cryogenic environment suppresses this elimination pathway and prevents diastereomerization, allowing the organoaluminum species to coordinate the fluorine atom and deliver the alkyl/aryl group to the same face of the ring before inversion can occur[6].

Figure 2: Workflow for the cryogenic organometallic C-F bond functionalization with retention of configuration.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Base-Mediated Stereospecific Synthesis of 1-Fluorocyclohexene

Objective: Selective elimination of HBr from cis-1-bromo-2-fluorocyclohexane[5].

-

Substrate Preparation: Dissolve 10 mmol of cis-1-bromo-2-fluorocyclohexane in 50 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures minimize the formation of unwanted 3-fluorocyclohexene isomers and suppress carbene-mediated side reactions.

-

Base Addition: Add 12 mmol (1.2 eq) of Potassium tert-butoxide (KOtBu) dropwise as a solution in THF over 15 minutes.

-

In-Process Validation: After 2 hours, withdraw a 0.1 mL aliquot, quench with water, extract into CDCl₃, and analyze via ¹⁹F NMR. The disappearance of the upfield aliphatic fluorine multiplet and the emergence of a downfield vinylic fluorine signal confirms conversion.

-

Workup: Quench the bulk reaction with saturated NH₄Cl (aq). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: product is volatile).

Protocol B: Cryogenic Organoaluminum C-F Cross-Coupling

Objective: Chemoselective arylation of trans-1-bromo-2-fluorocyclohexane with retention of configuration[6].

-

Reactor Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1.0 mmol of trans-1-bromo-2-fluorocyclohexane and 5 mL of anhydrous chlorobenzene[6].

-

Cryogenic Equilibration: Immerse the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C. Causality: Strict temperature control is required to prevent β-hydride elimination[6].

-

Reagent Delivery: Slowly inject 1.5 mmol of the triarylaluminum reagent. Stir vigorously at -40 °C for 4 hours.

-

In-Process Validation: Quench a micro-aliquot with CD₃OD. GC-MS analysis must confirm the consumption of the starting material mass (m/z 180/182) and the appearance of the arylated bromocyclohexane product, verifying that the C-Br bond remains intact[6].

-

Isolation: Quench the reaction at -40 °C with 1M HCl to destroy unreacted aluminum species. Warm to room temperature, extract with dichloromethane, and purify via silica gel chromatography to isolate the stereoretentive cross-coupled product[6].

References

- ChemSynthesis - Synthesis and physical properties CAS 656-57-5.

- Chem-Impex - 1-Bromo-2-fluorocyclohexane General Information.

- NIST WebBook - Cyclohexane, 1-bromo-2-fluoro-, cis-.

- PubChem - 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195.

- ResearchGate - Mechanistic Studies on Fluorobenzene Synthesis from 1,1-Difluorocyclohexane via Pd-Catalyzed Dehydrofluoro–Dehydrogenation.

- Journal of the American Chemical Society (JACS) - Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.

Sources

The Axial-Equatorial Paradox: Stereoelectronic and Electrostatic Control of Fluorine Conformation in Halocyclohexanes

Executive Summary

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug development and materials science. Because the C–F bond is the strongest in organic chemistry, it imparts exceptional metabolic stability[1]. However, fluorine introduces a fascinating conformational paradox. Despite its extreme electronegativity and high polarity, the fluorine atom exerts an exceptionally weak steric demand in saturated ring systems.

In monofluorocyclohexane, the preference for the equatorial position is remarkably small. Yet, when multiple fluorines or heteroatoms are introduced, the classical rules of steric hindrance are frequently overridden by profound stereoelectronic and electrostatic forces. This whitepaper dissects the thermodynamic baseline of fluorine's conformational behavior, explains the causality behind its counterintuitive axial preference in poly-substituted systems, and outlines the definitive analytical protocols used to measure these phenomena.

The Thermodynamic Baseline: The A-Value of Fluorine

In conformational analysis, the A-value represents the standard free energy difference (

For fluorocyclohexane, the equilibrium heavily favors the equatorial conformer, but the energetic driving force is surprisingly weak. The A-value for fluorine is only 0.25 kcal/mol[2].

Table 1: Conformational Free Energies (A-Values) of Halogens

| Substituent | A-Value ( | van der Waals Radius (Å) | C-X Bond Length (Å) |

| -F | 0.25 | 1.47 | 1.35 |

| -Cl | 0.53 | 1.75 | 1.77 |

| -Br | 0.48 | 1.85 | 1.94 |

| -I | 0.47 | 1.98 | 2.14 |

| -CH | 1.70 | 2.00 | 1.53 |

The Steric vs. Bond-Length Interplay: The data in Table 1 reveals a non-linear trend among halogens. Chlorine possesses the highest A-value (0.53 kcal/mol) because its large van der Waals radius creates significant 1,3-diaxial interactions. As we move to bromine and iodine, the atoms become larger, but their exceptionally long C–X bonds push the bulky halogen atoms out of the immediate steric clash zone of the axial hydrogens, lowering the A-value.

Fluorine sits at the opposite extreme. The C–F bond is very short (1.35 Å), pulling the atom close to the ring. However, fluorine's van der Waals radius (1.47 Å) is barely larger than that of hydrogen (1.20 Å). Consequently, the 1,3-diaxial steric penalty is minimal, resulting in the smallest A-value of any stable substituent[2].

Beyond Sterics: Drivers of the Axial Preference

Because the steric penalty for placing fluorine in an axial position is so low (0.25 kcal/mol), it takes very little energy to invert the equilibrium. In polyfluorinated systems, stereoelectronic and electrostatic effects easily override sterics, driving the molecule into a predominantly axial conformation.

Hyperconjugation ( )

The C–F bond is highly polarized, drawing electron density away from the carbon and significantly lowering the energy of the

Electrostatic Repulsion and the Gauche Effect

The true axial preference emerges in systems like trans-1,2-difluorocyclohexane.

In simple acyclic systems like 1,2-difluoroethane, the molecule prefers a gauche conformation over the anti conformation by 0.5 to 0.9 kcal/mol due to

-

Diequatorial (ee): The two C–F bonds are gauche (60° dihedral). While this allows for hyperconjugative stabilization, the highly polarized C–F dipoles are aligned in a way that causes massive electrostatic repulsion.

-

Diaxial (aa): The two C–F bonds are anti (180° dihedral). The dipoles perfectly cancel out, resulting in a net-zero molecular dipole.

Solvent Causality: In non-polar media (e.g., cyclohexane, benzene), the unshielded electrostatic repulsion in the diequatorial conformer massively destabilizes it. Consequently, the dipole-minimizing diaxial conformer becomes thermodynamically favored, completely inverting the standard rules of equatorial preference.

Figure 1: Logical relationship between stereoelectronic forces and conformational preference.

Experimental Workflow: Low-Temperature NMR for Conformational Analysis

To definitively measure these subtle thermodynamic differences, researchers rely on Variable Temperature (VT) Dynamic NMR. At room temperature, the rapid chair-chair interconversion averages the NMR signals. By cooling the sample, the exchange rate is slowed below the NMR timescale, allowing direct observation of both conformers.

Step-by-Step Protocol

-

Solvent Selection & Sample Preparation: Prepare a 0.05 M solution of the fluorinated substrate in a rigorously dried, low-freezing non-polar solvent (e.g., Dichloromethane-

, freezing point -97 °C). Causality: Non-polar media are critical to prevent dielectric shielding of the intramolecular dipoles, which would artificially skew the equilibrium toward the diequatorial conformer. -

Probe Tuning and VT Equilibration: Insert the sample into a high-field NMR spectrometer equipped with a cryoprobe. Gradually lower the probe temperature to -90 °C (183 K). Allow the sample to equilibrate for 15 minutes. Causality: At this temperature, the thermal energy is insufficient to overcome the ~10 kcal/mol chair-chair inversion barrier, "freezing" the conformers in place.

-

Spectral Acquisition: Acquire

H-decoupled -

Signal Integration and Thermodynamic Calculation: Integrate the isolated

F signals. The ratio of the integrals corresponds directly to the equilibrium constant ( -

Conformer Validation via J-Coupling (Self-Validating Step): Acquire a

F-coupled

Figure 2: Step-by-step Variable Temperature (VT) NMR workflow for conformational analysis.

Implications in Drug Development

Understanding the axial/equatorial preference of fluorine is not merely an academic exercise; it is a critical tool in rational drug design:

-

Conformational Restriction: By strategically placing fluorine atoms, medicinal chemists can lock saturated heterocycles (like piperidines or tetrahydropyrans) into specific bioactive conformations that perfectly complement a target receptor's binding pocket.

-

Modulating Basicity (

tuning): An axial fluorine exerts a different inductive pull on an adjacent amine compared to an equatorial fluorine. Because the dipole vector relative to the nitrogen lone pair dictates the magnitude of electrostatic withdrawal, controlling the conformation allows for precise tuning of the amine's -

Lipophilicity and BBB Permeability: Forcing a diaxial conformation in polyfluorinated scaffolds minimizes the overall molecular dipole. This internal dipole cancellation increases the lipophilicity (

) of the molecule, drastically enhancing blood-brain barrier (BBB) permeability without adding bulky, lipophilic carbon mass.

References

-

Bruice, P. Y. Organic Chemistry, 8th Edition. Internet Archive. URL: [Link]

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. URL: [Link]

Sources

Physical Properties & Synthesis Guide: 1-Bromo-2-fluorocyclohexane

[1]

Executive Summary

1-Bromo-2-fluorocyclohexane (CAS: 656-57-5 for mixture; 17170-96-6 for trans) is a vicinal dihalide intermediate used primarily in the synthesis of fluorinated bioactive scaffolds. Its physical behavior is dominated by its stereochemistry; the commercially available form is predominantly the trans-isomer , produced via anti-addition mechanisms.

Understanding the boiling point of this compound requires distinguishing between its stereoisomers and correcting for vacuum distillation pressures often cited in vendor certificates of analysis (CoA).

| Property | Value | Conditions |

| Boiling Point (Atm) | 166–167 °C (Predicted) | 760 mmHg |

| Boiling Point (Exp) | 74.5–78 °C | 16–19 mmHg |

| Density | 1.46–1.48 g/mL | 20 °C |

| Refractive Index | 20 °C | |

| Appearance | Colorless to pale yellow liquid | Standard Temp |

Molecular Architecture & Stereochemistry

The physical properties of 1-bromo-2-fluorocyclohexane, particularly its boiling point and density, are intrinsic functions of its conformational equilibrium. Unlike acyclic alkanes, the cyclohexane ring imposes rigid stereochemical constraints.

Stereoisomers: Cis vs. Trans

The synthesis of this compound from cyclohexene (see Section 4) yields the trans isomer almost exclusively due to the stereoelectronic requirement for anti-addition.

-

Trans-isomer: The bromine and fluorine atoms are on opposite faces of the ring.[1]

-

Cis-isomer: The halogens are on the same face.[2]

Impact on Boiling Point: The cis-isomer typically exhibits a higher boiling point than the trans-isomer.[2][3] This is governed by the net dipole moment. In the cis-isomer, the C-Br and C-F dipoles are additive, creating a highly polar molecule with stronger intermolecular dipole-dipole interactions.[2] In the trans-isomer, particularly the diaxial conformer, the dipoles partially cancel, reducing the boiling point.

Conformational Analysis (The "Chair Flip")

The trans-isomer exists in a dynamic equilibrium between two chair conformations: diequatorial and diaxial .

-

Diequatorial (

): Both halogens occupy equatorial positions. This minimizes 1,3-diaxial steric strain but maximizes dipolar repulsion (the dipoles are gauche, -

Diaxial (

): Both halogens occupy axial positions. This maximizes steric strain (1,3-diaxial interactions with protons) but minimizes dipolar repulsion (dipoles are anti-parallel,

Expert Insight: In non-polar solvents or the gas phase, the diaxial conformer is often unexpectedly stable due to the minimization of charge repulsion between the electronegative Fluorine and Bromine atoms. However, in the neat liquid phase (relevant to boiling point), the diequatorial form contributes significantly to the bulk properties.

Figure 1: Conformational equilibrium of the trans-isomer. The balance between steric bulk and dipole repulsion dictates the bulk physical properties.

Detailed Physical Properties

The following data aggregates experimental values from certificate of analysis (CoA) data and thermodynamic predictions.

Table 1: Physicochemical Data Profile[6]

| Property | Value | Source/Context |

| Molecular Formula | - | |

| Molecular Weight | 181.05 g/mol | - |

| Boiling Point (Standard) | 166.7 °C | Predicted (Atmospheric) [1] |

| Boiling Point (Vacuum) | 78 °C @ 16 mmHg | Experimental (Distillation) [2] |

| Boiling Point (Vacuum) | 74.5–76.5 °C @ 19 mmHg | Experimental [3] |

| Density | 1.460 g/mL | @ 25 °C |

| Refractive Index ( | 1.480–1.484 | @ 20 °C |

| Flash Point | 56.8 °C | Closed Cup (Flammable) |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, THF | Lipophilic haloalkane |

Note on Boiling Point: Researchers should not attempt to distill this compound at atmospheric pressure (760 mmHg). Halogenated cyclohexanes are prone to elimination (dehydrohalogenation) at temperatures above 140 °C, potentially generating 1-fluorocyclohexene or 1-bromocyclohexene. Always distill under reduced pressure.

Synthesis & Experimental Protocol

To ensure high purity and the correct stereoisomer (trans), the synthesis utilizes the bromofluorination of cyclohexene . This reaction follows a standard electrophilic addition mechanism.

Reaction Logic

-

Bromonium Ion Formation: N-Bromosuccinimide (NBS) or

generates an electrophilic bromine species ( -

Nucleophilic Attack: The fluoride source (typically triethylamine trihydrofluoride,

, or Olah's reagent) attacks the bromonium ion from the backside (anti-attack). -

Result: The trans-stereochemistry is locked in.

Figure 2: Synthetic pathway for trans-1-bromo-2-fluorocyclohexane via bromofluorination.

Experimental Protocol (Standardized)

Safety: HF reagents are corrosive and toxic. Use plasticware (HDPE/PP) where possible and work in a fume hood.

-

Setup: Charge a polyethylene or Teflon-coated flask with Cyclohexene (10 mmol) and Dichloromethane (DCM) (20 mL).

-

Fluorinating Agent: Cool the solution to 0 °C. Dropwise add Triethylamine trihydrofluoride (

) (5 mL). -

Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane eluent) or GC-MS.

-

Quench: Pour the mixture into ice-cold water (50 mL). Neutralize carefully with saturated

solution until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo (do not heat bath > 30 °C). -

Purification: Distill the crude oil under reduced pressure (target: 74–78 °C at 16–19 mmHg ) to obtain the pure colorless liquid.

Applications in Drug Discovery[8]

1-Bromo-2-fluorocyclohexane serves as a critical scaffold in medicinal chemistry:

-

Bioisosteres: The fluorine atom mimics a hydroxyl group (H-bond acceptor capability) or a hydrogen atom (steric size) but modulates lipophilicity (

) and metabolic stability. -

Conformational Locking: The strong "gauche effect" of fluorine can be used to lock the cyclohexane ring into specific conformations, pre-organizing the molecule for receptor binding.

-

Elimination Precursor: It is a precursor to 1-fluorocyclohexene (via base-mediated elimination of HBr), a valuable dienophile for Diels-Alder reactions.

References

Technical Guide: Dipole Moment & Conformational Dynamics of 1-Bromo-2-Fluorocyclohexane

The following is an in-depth technical guide on the dipole moment differences in cis- and trans-1-bromo-2-fluorocyclohexane, structured for an audience of researchers and drug development professionals.

Executive Summary: The Fluorine-Bromine Bioisostere Context

In modern medicinal chemistry, the strategic introduction of halogens is a pivotal tool for modulating metabolic stability (blocking P450 sites) and membrane permeability. While 1,2-difluoro and 1,2-dichloro motifs are well-characterized, the 1-bromo-2-fluoro motif represents a unique stereoelectronic case study.

The bromine atom introduces significant steric bulk (A-value ~0.38 kcal/mol) and a polarizable electron cloud, while the fluorine atom introduces high electronegativity with minimal steric demand (A-value ~0.24 kcal/mol). Understanding the dipole moment differences between the cis and trans isomers of 1-bromo-2-fluorocyclohexane requires a rigorous analysis of conformational equilibria , specifically the competition between steric repulsion, dipole-dipole repulsion, and the gauche effect .

This guide provides a mechanistic breakdown of these forces, offering a predictive framework for how these isomers behave in lipophilic versus hydrophilic environments—a critical factor for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

Theoretical Framework: Vector Analysis & Conformational Dynamics

To accurately predict the dipole moment (

The Vector Addition Model

The net dipole moment is the vector sum of the individual bond dipoles.[1]

-

C–F Bond:

1.51 D (High electronegativity, short bond). -

C–Br Bond:

1.48 D (Lower electronegativity, longer bond).

Although the magnitudes are similar, their angular orientation (

Conformational Landscape

The Trans Isomer (Dynamic Equilibrium)

The trans isomer exists in equilibrium between the diaxial (aa) and diequatorial (ee) conformers.

-

Trans-Diaxial (aa): The C-Br and C-F bonds are anti-parallel (

).-

Dipole: Vectors cancel significantly.

D. -

Driving Force: Dipole repulsion is minimized.

-

-

Trans-Diequatorial (ee): The C-Br and C-F bonds are gauche (

).-

Dipole: Vectors are additive.

D. -

Driving Force: Steric strain is minimized (Br and F are equatorial).

-

The Cis Isomer (Static Polarity)

The cis isomer undergoes a ring flip between (a,e) and (e,a) forms.

-

In both conformers, the dihedral angle between halogens is

(gauche). -

Dipole: Consistently high (

D) regardless of the ring flip.

The "Gauche Effect" vs. Dipole Repulsion

A critical stereoelectronic nuance in this molecule is the Gauche Effect , which typically stabilizes the gauche conformation in 1,2-difluoro systems due to

However, in 1-bromo-2-fluorocyclohexane , this effect competes with strong dipole-dipole repulsion.

-

Gas Phase / Non-Polar Solvents (e.g., Hexane): The electrostatic repulsion between the C-F and C-Br dipoles dominates. The equilibrium shifts toward the Trans-Diaxial (aa) form to minimize this repulsion, resulting in a low observed dipole moment.

-

Polar Solvents (e.g., DMSO, Water): The solvent stabilizes the high-dipole Trans-Diequatorial (ee) conformer. The equilibrium shifts, and the observed dipole moment increases drastically.

Visualization: Conformational Equilibrium

The following diagram illustrates the competing forces and the resulting dipole states.

Figure 1: The conformational landscape showing the solvent-dependent equilibrium of the Trans isomer versus the static polarity of the Cis isomer.

Quantitative Data Synthesis

The following values are synthesized from standard bond vector summation and comparative literature on 1,2-dihalocyclohexanes (specifically referencing 1-bromo-2-chloro analogs).

| Isomer | Conformer | Dihedral Angle ( | Est. Dipole ( | Dominant Force |

| Trans | Diaxial (aa) | 0.3 – 0.6 D | Dipole Repulsion (Electrostatic) | |

| Trans | Diequatorial (ee) | 2.9 – 3.2 D | Steric Relief + Solvation | |

| Trans | Observed (CCl | Weighted Avg | ~1.2 D | Equilibrium favors (aa) |

| Trans | Observed (DMSO) | Weighted Avg | ~2.6 D | Equilibrium favors (ee) |

| Cis | Axial-Equatorial | 3.0 – 3.3 D | Gauche Geometry (Geometric constraint) |

Key Insight for Drug Design: The trans isomer is a "chameleon" . It can adopt a lipophilic (low dipole) profile to cross a membrane and switch to a hydrophilic (high dipole) profile in the aqueous cytosol. The cis isomer is permanently polar.

Experimental Protocol: Determining and Equilibrium Constants

To validate these values in a drug discovery campaign, a self-validating workflow combining Computational Chemistry and NMR is recommended.

Phase 1: Computational Prediction (DFT)

-

Structure Generation: Generate (aa), (ee), (ae), and (ea) conformers.

-

Optimization: Run DFT geometry optimization (B3LYP/6-311+G**) in vacuum and implicit solvent (PCM).

-

Frequency Calculation: Ensure no imaginary frequencies to confirm minima.

-

Output: Extract calculated dipole moments (

) and Gibbs Free Energy (

Phase 2: Experimental Validation (NMR & Dielectric)

Objective: Determine the mole fraction of conformers (

-

Synthesis: Prepare pure cis and trans 1-bromo-2-fluorocyclohexane.

-

Variable Temperature NMR (

F and-

Measure

coupling constants. -

Trans-diaxial

is typically large (25-35 Hz) due to anti-periplanar arrangement. -

Trans-diequatorial

is smaller (typically 10-15 Hz). -

Use the equation:

.

-

-

Dielectric Constant Measurement (Debye Method):

-

Measure the dielectric constant (

) of dilute solutions in non-polar solvent (Benzene/Cyclohexane) and polar solvent. -

Apply the Guggenheim-Smith equation to extract

.

-

Workflow Diagram

Figure 2: Integrated workflow for determining dipole moments and conformational ratios.

Implications for Drug Development

Membrane Permeability ( )

-

Trans Isomer: Likely exhibits higher passive permeability. In the lipid bilayer (low dielectric), it shifts toward the diaxial conformer (

D), reducing desolvation penalties. -

Cis Isomer: Exhibits lower passive permeability due to its fixed high dipole (

D), which incurs a high desolvation energy penalty before entering the membrane.

Bioisosteric Replacement

When replacing a 1,2-difluoro moiety with 1-bromo-2-fluoro :

-

Expect a lipophilicity boost (

increases by ~0.6 due to Br). -

Expect a conformational shift . The larger Br atom increases the population of the diequatorial form in the trans isomer compared to the difluoro analog, potentially altering binding geometry.

References

-

Wiberg, K. B., et al. "Conformational Analysis of 1,2-Dihalocyclohexanes." Journal of Organic Chemistry. Explores the fundamental diaxial/diequatorial equilibria.

-

Abraham, R. J., et al. "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes." Magnetic Resonance in Chemistry. Provides NMR coupling constant methodology for determining conformer ratios.

-

Sanford, D. "The Gauche Effect in Organic Chemistry." Annual Reports on the Progress of Chemistry. Reviews the hyperconjugative origins of the gauche effect in fluorinated systems.

-

PubChem Compound Summary. "1-bromo-2-fluorocyclohexane."[3][4] National Library of Medicine.

-

Reich, H. J. "A-Values and Conformational Analysis." University of Wisconsin-Madison Chemistry Data. Authoritative source for steric A-values of Halogens.

Sources

Technical Guide: 1-Bromo-2-fluorocyclohexane in Medicinal Chemistry

[1]

Executive Summary

1-Bromo-2-fluorocyclohexane (CAS 656-57-5) is a high-value bifunctional building block used to introduce the 2-fluorocyclohexyl motif into bioactive scaffolds.[1] Its utility stems from the orthogonal reactivity of the bromine (a versatile leaving group for nucleophilic substitution or cross-coupling) and the fluorine atom (a bioisostere for hydroxyl groups that modulates pKa, lipophilicity, and metabolic stability).[2]

This guide details the structural dynamics, synthetic access, and medicinal chemistry applications of this intermediate, providing validated protocols for its synthesis and downstream functionalization.[2]

Structural & Conformational Dynamics[1][2][3][4]

The medicinal value of 1-bromo-2-fluorocyclohexane lies in its ability to control molecular conformation through stereoelectronic effects.[1]

Stereochemistry and The "Fluorine Effect"

The standard synthetic route (bromofluorination of cyclohexene) yields the trans -isomer exclusively due to the anti-addition mechanism. This stereochemistry is critical for downstream applications, particularly in designing glycosidase inhibitors or peptide mimetics where the spatial arrangement of functional groups must match a protein binding pocket.[2]

-

Bioisosterism: The C–F bond (1.35 Å) is a close steric mimic of the C–O bond (1.43 Å) in alcohols. However, unlike an alcohol, the fluorine atom is a poor hydrogen bond acceptor and cannot act as a donor.[2] This allows medicinal chemists to probe hydrogen bonding networks within an active site without altering the steric bulk significantly.

-

Metabolic Stability: The strength of the C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the 2-position, potentially extending the half-life of cyclohexyl-containing drugs.

Conformational Equilibrium (Diequatorial vs. Diaxial)

For trans-1,2-disubstituted cyclohexanes, the conformational equilibrium is governed by the balance between steric repulsion (1,3-diaxial interactions) and dipole-dipole interactions.[1][2]

-

Diequatorial Conformer: Typically favored sterically.[2] However, in 1-bromo-2-fluorocyclohexane, this places the C–Br and C–F bonds gauche to each other.[1][2] While the "fluorine gauche effect" stabilizes gauche conformations in 1,2-difluoroethane, the steric bulk of bromine dominates here, making the diequatorial form the major conformer in solution.

-

Diaxial Conformer: Less stable sterically but favored electrostatically in non-polar solvents due to the anti-parallel alignment of the C–Br and C–F dipoles. Crucially, the diaxial conformer is the reactive species for E2 elimination , as it places the H and Br in the required anti-periplanar geometry.

Figure 1: Conformational equilibrium of trans-1-bromo-2-fluorocyclohexane. The diequatorial form dominates, but the diaxial form dictates elimination reactivity.

Synthetic Access: The Protocol

The most reliable method for synthesizing trans-1-bromo-2-fluorocyclohexane avoids the use of elemental fluorine gas, utilizing instead an electrophilic bromine source and a nucleophilic fluoride source.[1]

Mechanism: Bromofluorination

The reaction proceeds via the formation of a bromonium ion intermediate from cyclohexene. Subsequent nucleophilic attack by fluoride occurs at the backside (anti-attack), ensuring exclusive trans stereoselectivity.[2]

Figure 2: Mechanism of bromofluorination using NBS and amine-HF complexes.[1][2]

Validated Protocol

Reagents: Cyclohexene, N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et3N[2]·3HF).

-

Setup: In a chemically resistant PFA or polypropylene flask (glass can be etched by HF), dissolve NBS (1.1 equiv) in dichloromethane (DCM) at 0 °C.

-

Addition: Slowly add Et3N·3HF (1.5 equiv) to the stirred solution. Caution: Et3N·3HF is corrosive and releases HF fumes; work in a well-ventilated fume hood.[1]

-

Reaction: Add cyclohexene (1.0 equiv) dropwise.[2] Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

-

Workup: Pour the mixture into ice-cold water/bicarbonate solution to neutralize excess HF. Extract with DCM.[2] Wash the organic layer with water and brine.

-

Purification: Dry over MgSO4 and concentrate. The product is a volatile liquid; purify via vacuum distillation or flash chromatography (silica gel, hexanes/EtOAc).[2]

Yield: Typically 70–85%.[2] Characterization: 19F NMR shows a distinct multiplet at approx. -170 to -190 ppm (depending on solvent) with coupling to the adjacent proton.[1]

Synthetic Utility & Reactivity[2][5][6][7]

Once synthesized, 1-bromo-2-fluorocyclohexane serves as a "chiral pool" mimic for introducing fluorinated cycloalkyl rings.[1][2]

Nucleophilic Substitution (SN2)

The secondary bromide is susceptible to SN2 displacement by strong nucleophiles (amines, azides, thiols).[2]

-

Challenge: The adjacent fluorine atom exerts an inductive electron-withdrawing effect, destabilizing any developing carbocation character (disfavoring SN1) but also potentially reducing the nucleophilicity of the transition state. Additionally, the basicity of many nucleophiles can trigger E2 elimination.[2]

-

Solution: Use polar aprotic solvents (DMF, DMSO) and non-basic nucleophiles (e.g., Sodium Azide NaN3) to favor substitution.[2] For amines, use an excess of the amine or a non-nucleophilic base scavenger.[2]

Synthesis of 2-Fluorocyclohexylamines

This is the primary medicinal application. The bromide is displaced by an azide (NaN3), followed by Staudinger reduction or hydrogenation to yield trans-2-fluorocyclohexylamine .[1][2] Alternatively, direct displacement with secondary amines (e.g., morpholine) yields tertiary amines.[2]

Protocol: Synthesis of trans-1-(2-fluorocyclohexyl)morpholine

-

Dissolve trans-1-bromo-2-fluorocyclohexane (1 equiv) in acetonitrile.

-

Add morpholine (3 equiv) and K2CO3 (2 equiv).[2]

-

Reflux for 16–24 hours.[2]

-

Workup: Aqueous extraction and column chromatography.[2]

-

Result: The product typically retains the trans relative stereochemistry if the reaction proceeds via a direct SN2 (inversion of the C-Br center, but starting from a specific isomer, detailed analysis of the starting material stereochemistry is required; often "trans" product refers to the thermodynamic stability or specific double inversion pathways if neighboring group participation occurs). Note: Standard SN2 on a trans-1,2 system would yield cis.[1][2] However, literature often targets the trans-amine via intermediate aziridines or specific precursors.[2] Verify stereochemistry via NMR coupling constants.

Medicinal Chemistry Case Studies

Conformational Locking in NK1 Antagonists

Substituted cyclohexylamines are core scaffolds in Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994).[1][2] Introducing a fluorine atom at the 2-position of the cyclohexyl ring locks the conformation of the piperidine/amine substituent.

-

Mechanism: The dipole-dipole repulsion between the C-F bond and the nitrogen lone pair (or the N-H bond vector) restricts free rotation, reducing the entropic penalty of binding to the receptor.

Glycosidase Inhibitors (Carbasugars)

Polyhydroxylated cyclohexanes (carbasugars) are potent glycosidase inhibitors.[2] 1-bromo-2-fluorocyclohexane serves as a starting material for fluorinated carbasugar analogs .[1]

-

Application: By converting the bromide to an amine or hydroxyl group, researchers create 2-fluoro-cyclohexyl mimetics of glucose or mannose.[1] The fluorine at C2 mimics the C2-hydroxyl of the sugar but cannot donate a hydrogen bond, helping to elucidate the catalytic mechanism of glycosidase enzymes (which often involves a key hydrogen bond at C2).

18F-PET Imaging Agents

While direct radiofluorination is common, the 1-bromo-2-fluorocyclohexane scaffold is relevant for developing 18F-labeled probes .[1] The 2-fluorocyclohexyl moiety is used in experimental PET tracers to improve lipophilicity and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.[1]

References

-

Haufe, G. (2008).[2] "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[2]

-

Olah, G. A., et al. (1979).[2] "Synthetic Methods and Reactions; 63. Fluorination of Alkenes with Polyhydrogen Fluoride/Pyridine and Triethylamine." Synthesis. Link[2]

-

Purser, S., et al. (2008).[2][3] "Fluorine in pharmaceutical industry: Fluorine-containing drugs introduced to the market in the last decade." Chemical Society Reviews.[2] Link

-

Echemi. (2024).[2] "1-Bromo-2-fluorocyclohexane Product Database." Echemi.com.[2] Link

-

BenchChem. (2024).[2] "Synthesis of Halocycloalkanes: Protocols and Applications." BenchChem Application Notes. Link[2]

Sources

- 1. echemi.com [echemi.com]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]

Technical Monograph: Safe Handling and Operational Protocols for 1-Bromo-2-fluorocyclohexane

Part 1: Executive Summary & Risk Profile

Operational Context

1-Bromo-2-fluorocyclohexane is a specialized vicinal dihalide intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its utility lies in the differential reactivity of the bromine (good leaving group) and fluorine (strong C-F bond, metabolic blocker) atoms, allowing for regioselective functionalization.

However, this dual-halogenated structure presents specific safety challenges. It is a Flammable Liquid (Category 3) with significant volatility and irritation potential.[1][2] Furthermore, its vicinal nature makes it susceptible to base-promoted elimination reactions, potentially generating reactive fluorocyclohexenes or explosive byproducts under incorrect storage conditions.

Physicochemical Critical Data

Data aggregated from multiple vendor certificates and calculated properties.

| Property | Value | Operational Implication |

| CAS Number | 656-57-5 | Primary identifier for inventory tracking. |

| Molecular Weight | 181.05 g/mol | Basis for stoichiometric calculations. |

| Physical State | Clear Liquid (Colorless to pale yellow) | Discoloration (darkening) indicates decomposition/dehydrohalogenation. |

| Boiling Point | 74.5–78 °C @ 16–19 mmHg | Vacuum distillation required for purification to avoid thermal degradation. |

| Density | 1.46 g/mL | High density; spills will sink in water phases during extraction. |

| Flash Point | ~56.8 °C (Closed Cup) | Flammable. Vapors can form explosive mixtures above ~50°C. |

| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Use halogenated waste streams for disposal. |

Part 2: Hazard Identification & GHS Classification

The Global Harmonized System (GHS) classification for 1-bromo-2-fluorocyclohexane is driven by its flammability and mucosal irritation properties.

GHS Labeling Elements

-

Signal Word: WARNING

-

Pictograms:

-

🔥 (GHS02 - Flammable)

-

❗ (GHS07 - Irritant)

-

Hazard Statements (H-Codes)

Precautionary Logic (P-Codes)

-

Prevention: P210 (Keep away from heat/sparks), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[3]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously), P370+P378 (In case of fire: Use dry sand/chemical foam).[3]

Part 3: Technical Handling Protocols

Engineering Controls: The "Why" Behind the Setup

Standard laboratory ventilation (4-12 air changes per hour) is insufficient for open handling due to the H335 (Respiratory Irritation) hazard.

-

Primary Containment: All transfers >1 mL must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Inert Atmosphere: While not strictly pyrophoric, the compound should be handled under Nitrogen or Argon. Reasoning: Oxygen and moisture can accelerate hydrolysis or oxidation, liberating HBr or HF, which are highly corrosive and toxic.

Personal Protective Equipment (PPE) Matrix

The permeation of halogenated hydrocarbons through standard latex is rapid.

| PPE Type | Specification | Scientific Rationale |

| Gloves (Splash) | Nitrile (≥ 0.11 mm) | Provides short-term splash protection. Change immediately upon contact. |

| Gloves (Immersion) | Silver Shield / 4H (Laminate) | Required for spill cleanup or prolonged handling. Halogenated alkanes permeate nitrile/neoprene rapidly. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor irritation (H319). |

| Respiratory | Organic Vapor (OV) Cartridge | Only required if working outside a fume hood (e.g., spill cleanup). |

Storage & Stability Architecture

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Causality: Lowering kinetic energy reduces the rate of spontaneous dehydrobromination (loss of HBr), which turns the material brown/black.

-

-

Segregation: Store away from Strong Bases (NaOH, KOH, Amines) and Oxidizers .

Part 4: Emergency Response Protocols

Spill Response Workflow

This self-validating workflow ensures operator safety before remediation attempts.

Figure 1: Decision logic for 1-bromo-2-fluorocyclohexane spill response. Note the critical volume threshold for evacuation.

Fire Fighting Measures

-

Flash Point: 56.8 °C.[5]

-

Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[3] DO NOT USE a direct high-pressure water jet, as it may scatter the immiscible liquid, spreading the fire.

-

Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Carbon Monoxides. Firefighters must wear SCBA.

Part 5: Waste Disposal & Environmental Fate[3]

Disposal Logic

Never dispose of this compound down the drain.

-

Classification: Halogenated Organic Solvent Waste .

-

Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) if your facility recycles non-halogens. The presence of F/Br contaminants ruins recycling batches.

-

Destruction: High-temperature incineration with flue gas scrubbing (to capture HBr/HF).

Environmental Impact

Halogenated cyclohexanes are generally persistent in water and toxic to aquatic life. Prevent entry into sewers or waterways.

Part 6: Synthesis & Reaction Safety (Advanced)

When using 1-bromo-2-fluorocyclohexane as a reagent, the reaction pathway dictates the safety profile.

Figure 2: Reaction pathway risks. The presence of strong bases introduces elimination risks, potentially generating volatile alkenes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane. Retrieved from [Link]

Sources

- 1. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 1-Bromo-2-fluorocyclohexane, 1G | Labscoop [labscoop.com]

- 4. 1-bromo-2-fluorocyclohexane - C6H10BrF | CSSB00015423560 [chem-space.com]

- 5. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: Synthesis of trans-1-Bromo-2-fluorocyclohexane from Cyclohexene

Abstract: This document provides a comprehensive guide for the synthesis of trans-1-bromo-2-fluorocyclohexane, a valuable fluorinated building block for pharmaceutical and materials science applications.[1][2] The protocol details a robust method for the bromofluorination of cyclohexene. It delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Fluorinated organic compounds hold a privileged position in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Vicinal halohydrins, molecules containing a halogen and a hydroxyl group on adjacent carbons, are highly versatile synthetic intermediates.[3][4] The targeted synthesis of 1-bromo-2-fluorocyclohexane provides a bifunctional scaffold where the bromine and fluorine atoms can be selectively manipulated in subsequent reactions, making it a highly valuable intermediate for constructing complex molecular architectures.[1][2]

The following protocol leverages the principles of electrophilic addition to an alkene. By using a suitable bromine source and a nucleophilic fluoride source, cyclohexene is efficiently converted to the desired bromofluorinated product with high stereoselectivity.

Reaction Mechanism: Electrophilic Bromofluorination

The synthesis proceeds via a well-established electrophilic addition mechanism. The key steps are outlined below:

-

Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the cyclohexene π-bond on a bromine source, typically N-Bromosuccinimide (NBS). This results in the formation of a cyclic, three-membered bromonium ion intermediate.[5][6][7][8] This intermediate blocks one face of the cyclohexane ring.

-

Nucleophilic Attack by Fluoride: A fluoride anion (from a source such as triethylamine trihydrofluoride) then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion.

-

Anti-Addition Stereochemistry: The nucleophilic attack occurs from the face opposite to the bromonium ion ring, in a process analogous to an SN2 reaction.[7][9] This backside attack dictates the stereochemical outcome, resulting exclusively in the anti-addition of the bromine and fluorine atoms. For a cyclic substrate like cyclohexene, this leads to the formation of the trans diastereomer of 1-bromo-2-fluorocyclohexane.[7]

Caption: Mechanism of bromofluorination of cyclohexene.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of trans-1-bromo-2-fluorocyclohexane on a laboratory scale.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |

| Cyclohexene | C₆H₁₀ | 82.15 | 2.05 g (2.5 mL) | 25.0 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 4.63 g | 26.0 | 1.04 |

| Triethylamine Trihydrofluoride | (C₂H₅)₃N·3HF | 161.19 | 4.43 g (4.0 mL) | 27.5 | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~30 mL | - | Quench/Wash |

| Saturated Na₂S₂O₃ solution | Na₂S₂O₃ | 158.11 | ~30 mL | - | Quench/Wash |

| Brine | NaCl (aq) | 58.44 | ~30 mL | - | Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel (optional)

-

125 mL Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for column chromatography

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.

-

N-Bromosuccinimide (NBS): NBS is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[10][11][12] Avoid inhalation of dust. Keep away from combustible materials.

-

Triethylamine Trihydrofluoride: This reagent is a source of hydrogen fluoride. It is highly corrosive and toxic. It can cause severe burns to skin, eyes, and the respiratory tract which may not be immediately painful. Use with extreme caution and ensure appropriate HF-specific safety protocols are in place.

-

Dichloromethane (DCM): DCM is a suspected carcinogen and a volatile organic solvent.[13] Minimize exposure through inhalation and skin contact.

-

Cyclohexene: This reagent is flammable and has a strong, unpleasant odor.[13][14] Keep away from ignition sources.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. In a chemical fume hood, add cyclohexene (2.5 mL, 25.0 mmol) and dichloromethane (50 mL).

-

Addition of Fluoride Source: Carefully add triethylamine trihydrofluoride (4.0 mL, 27.5 mmol) to the stirring solution. Cool the flask to 0 °C using an ice-water bath.

-

Addition of Bromine Source: Slowly add N-Bromosuccinimide (4.63 g, 26.0 mmol) to the cold, stirring reaction mixture in small portions over 20-30 minutes. Adding NBS too quickly can lead to an exothermic reaction and the formation of dibrominated byproducts.

-

Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the cyclohexene starting material.

-

Work-up - Quenching: Once the reaction is complete, pour the mixture into a 125 mL separatory funnel. Add 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NBS or bromine. Shake gently and allow the layers to separate.

-

Work-up - Washing: Remove the aqueous layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 30 mL of brine.[15]

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure trans-1-bromo-2-fluorocyclohexane.

Product Characterization

The identity and purity of the synthesized 1-bromo-2-fluorocyclohexane should be confirmed using standard analytical techniques.

-

Physical Properties:

-

Spectroscopic Analysis:

-

¹H NMR: Will show complex multiplets for the cyclohexane ring protons. The protons on the carbons bearing the halogens (CHF and CHBr) will appear as distinct, downfield signals, with characteristic splitting due to coupling with each other and adjacent protons.

-

¹³C NMR: Will show six distinct signals for the cyclohexane carbons. The carbons bonded to the electronegative F and Br atoms will be shifted downfield.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification.

References

- Reaction of Alkenes with Bromine. Chemistry Steps.

- Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.

- N-Bromosuccinimide. Apollo Scientific.

- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie.

- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.

- NBS N-bromosuccinimide.

- Bromination of Alkenes - The Mechanism. Master Organic Chemistry. (2013-03-15)

- Halohydrin. Wikipedia.

- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

- 1-bromo-2-fluorocyclohexane. LookChem. (2025-05-20)

- Halohydrin Formation. Professor Dave Explains, YouTube. (2018-06-20)

- 8.3: Halohydrins from Alkenes - Addition of HO-X. Chemistry LibreTexts. (2025-09-20)

- 1-Bromo-2-fluorocyclohexane. Chem-Impex.

- Addition Reaction of Bromine to Cyclohexene. UW Department of Chemistry.

- Chem 267: Cyclohexene. University of Wisconsin-Madison. (2020-06)

- Unraveling the Halohydrin Formation: A Dance of Molecules and Mechanisms.

- 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. (2021-12-15)

- Bromination Of Alkenes- Organic Chemistry Mechanism. The Organic Chemistry Tutor, YouTube. (2020-12-13)

- Halohydrin form

- (1S,2S)-1-bromo-2-fluorocyclohexane. CymitQuimica.

- 1-Bromo-2-fluorocyclohexane. PubChem.

- For each synthesis, start with bromocyclohexane and predict the p... Pearson+.

- Preparation of cyclohexene. The Royal Society of Chemistry.

- Bromination Of Cyclohexene Lab Report. IPL.org. (2024-04-16)

- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]

- 3. Halohydrin - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Unraveling the Halohydrin Formation: A Dance of Molecules and Mechanisms - Oreate AI Blog [oreateai.com]

- 9. m.youtube.com [m.youtube.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 14. rsc.org [rsc.org]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for nucleophilic substitution on 1-bromo-2-fluorocyclohexane

Executive Summary

This application note details the optimized protocol for performing nucleophilic substitution (

The reaction is kinetically challenged by two factors:

-

Steric/Conformational Gating: The requirement for an axial leaving group in a cyclohexane ring.

-

Electronic Deactivation: The strong inductive withdrawal (-I) of the

-fluorine atom, which destabilizes the developing positive charge in the

This guide provides a validated workflow using sodium azide (

Mechanistic Insight & Substrate Analysis

The Conformational Challenge

Success in this reaction depends on understanding the conformational mobility of the cyclohexane ring.

-

Substrate: trans-1-bromo-2-fluorocyclohexane.[1]

-

Ground State (Major): The diequatorial conformer is thermodynamically preferred to avoid 1,3-diaxial interactions. However, this conformer is unreactive toward

. -

Reactive State (Minor): The ring must flip to the diaxial conformer to place Br in the axial position. This state is higher in energy, creating a "conformational lock" that slows the reaction rate significantly compared to non-fluorinated analogs.

The -Fluorine Effect

The presence of fluorine at the C2 position exerts a powerful electron-withdrawing effect.

-

Inductive Deactivation: The C-F dipole opposes the polarization required to break the C-Br bond. Literature suggests

-fluorine substitution can retard -

Elimination Risk: The basicity of many nucleophiles promotes E2 elimination. In the reactive diaxial conformer, the axial Br is anti-periplanar to the axial protons at C3 and C6, making elimination to 3-fluorocyclohexene a dominant side reaction if conditions are too basic.

Strategic Visualization

The following diagram illustrates the conformational gating and the reaction pathway.

Figure 1: Reaction coordinate showing the necessity of the high-energy diaxial conformer for substitution.

Experimental Protocol

Reagents & Equipment[2]

-

Substrate: 1-bromo-2-fluorocyclohexane (>97% purity).

-

Nucleophile: Sodium Azide (

) (Caution: Toxic, shock-sensitive). -

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO.

-

Rationale: Polar aprotic solvents solvate the cation (

), leaving the anion (

-

-

Catalyst (Optional): 18-Crown-6 (if using DMSO/KF systems, but standard for

is neat DMF).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add 1-bromo-2-fluorocyclohexane (1.0 equiv, e.g., 181 mg, 1.0 mmol).

-

Add anhydrous DMF (5.0 mL, 0.2 M concentration).

-

Note: High concentration favors bimolecular (

) kinetics over unimolecular processes.

-

Step 2: Nucleophile Addition

-

Add Sodium Azide (1.5 equiv, 97.5 mg, 1.5 mmol) in a single portion.

-

Seal the flask and purge with nitrogen for 5 minutes.

Step 3: Reaction Execution

-

Heat the reaction mixture to 60°C .

-

Optimization Note: While

is typically fast at RT for primary halides, this deactivated secondary system requires thermal activation. Do not exceed 80°C to minimize E2 elimination.

-

-

Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS every 2 hours.

-

Target: Disappearance of bromide starting material (

) and appearance of azide product (

-

Step 4: Workup (Safety Critical)

-

Cool the mixture to room temperature.

-

Dilute with Diethyl Ether (20 mL) and pour into Cold Water (20 mL).

-

Safety: Azides can form explosive hydrazoic acid (

) if acidified. Keep aqueous layers neutral/basic.

-

-

Extract the aqueous layer with Diethyl Ether (3 x 15 mL).

-

Wash combined organics with Brine (2 x 20 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate carefully under reduced pressure (Azides are volatile and potentially unstable).

Step 5: Purification

-

Purify via Silica Gel Flash Chromatography.

-

Eluent: Gradient of 100% Pentane

5% EtOAc/Pentane.-

Note: Fluorinated compounds often have low surface activity; use iodine stain or

for visualization if UV is weak.

-

Data Analysis & Validation

Expected Results Table

| Parameter | Value / Observation | Notes |

| Yield | 65 - 75% | Lower than alkyl bromides due to E2 competition. |

| Major Product | cis-1-azido-2-fluorocyclohexane | Result of Walden Inversion on trans starting material. |

| Side Product | 3-fluorocyclohexene | Characteristic alkene protons in NMR (5.5-6.0 ppm). |

| Reaction Time | 6 - 12 Hours | Significantly slower than cyclohexyl bromide (<2h). |

NMR Characterization Criteria

To validate the stereochemistry (Inversion), analyze the coupling constants (

-

Starting Material (trans):

is axial (in the stable diequatorial conformer). It appears as a triplet of triplets (tt) with large -

Product (cis):

-

The nucleophile (

) is equatorial (if ring stays chair) or axial (if ring flips). -

In cis-1,2-disubstituted cyclohexanes, the ring often exists as a fast equilibrium.

-

Diagnostic Signal: Look for the

signal narrowing. If -

NMR: Essential for purity check.

-

Troubleshooting & Optimization

Figure 2: Decision tree for reaction optimization.

References

-

Dolbier, W. R. (2009). Fluorine-containing substituents and their effects on reaction rates. Journal of Fluorine Chemistry. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

-

PubChem. (2025).[1] trans-1-Bromo-2-fluorocyclohexane Compound Summary. National Library of Medicine. Link

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Stereochemistry. Link

-

NIST Chemistry WebBook. (2025).[2] Cyclohexane, 1-bromo-2-fluoro-, cis- Data. Link

Sources

Application Note: Selective Bromofluorination of Cyclic Alkenes

This Application Note is structured to guide medicinal chemists and process scientists through the precise installation of the vicinal bromofluoride motif—a high-value pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.

Executive Summary

The introduction of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability (blocking P450 oxidation) and altering pKa. The vicinal bromofluoride moiety is particularly valuable; it not only serves as a final pharmacophore but also provides a "chemical handle" (the C-Br bond) for subsequent cross-coupling or elimination reactions, enabling the rapid diversification of core scaffolds.

This guide details the use of Amine-HF complexes (specifically Et

Mechanistic Principles & Selectivity

Understanding the mechanism is prerequisite to controlling the outcome. The reaction proceeds via an electrophilic addition pathway that dictates both the regiochemistry and stereochemistry.

The "Anti-Addition" Rule

The reaction is driven by the formation of a bridged bromonium ion intermediate. The fluoride anion, being a poor nucleophile in organic solvents, attacks the bromonium bridge from the dorsal (back) side.

-

Stereoselectivity: In cyclic systems, this obligate backside attack results in exclusive anti diastereoselectivity . For cyclohexene derivatives, this yields trans-1,2-bromofluorides (often diaxial initially, relaxing to diequatorial if conformationally permitted).

-

Regioselectivity: The fluoride attacks the carbon atom that can best stabilize a partial positive charge (Markovnikov-like addition). In unsymmetrical alkenes, F attacks the more substituted carbon.

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow of bromofluorination. The reaction is stereospecific, driven by the backside attack of fluoride on the bromonium intermediate.

Reagent Selection Guide

Choosing the right HF source is critical for balancing reactivity with safety.

| Reagent | Composition | Acidity (Reactivity) | Safety Profile | Recommended Use |

| TREAT-HF | Et | Moderate | High: Liquid, glass-compatible, lower fuming. | Standard Protocol. Best for general substrates. |

| Olah's Reagent | Pyridine[1][2] · ~9HF | High | Low: Corrosive, fumes heavily, attacks glass. | Only for highly unreactive alkenes. Requires plasticware. |

| DMPU-HF | DMPU · HF complex | High | Medium: Stable complex, high acidity but lower vapor pressure than Olah's. | Advanced Protocol. Best for deactivated alkenes or when high regioselectivity is needed. |

| AgF | Silver Fluoride | Low (Neutral) | High: Solid, expensive, light sensitive. | Use when acid-sensitive functional groups are present. |

Expert Insight: For 90% of pharmaceutical applications, Et

Experimental Protocols

Protocol A: Standard Diastereoselective Bromofluorination

Target: General cyclic alkenes (e.g., cyclohexene, Cbz-protected piperidines).

Reagents: N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Dissolve the cyclic alkene (1.0 equiv) in anhydrous DCM (0.5 M concentration).

-

Why DCM? It is non-nucleophilic and solubilizes both the organic substrate and the amine-HF complex effectively.

-

-

Fluoride Addition: Add Et

N·3HF (1.5 – 2.0 equiv) via syringe.-

Note: The solution may fume slightly; ensure good ventilation.

-

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Causality: Low temperature prevents allylic bromination (radical pathway) and favors the ionic addition pathway.

-

-

Bromination (Critical Step): Add NBS (1.1 – 1.2 equiv) portion-wise over 10–15 minutes.

-

Tip: Protect the flask from light with aluminum foil to further suppress radical side reactions.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Quench: Pour the reaction mixture into a stirred solution of ice-water and saturated aqueous NaHCO

.-

Safety: Neutralization of excess HF is exothermic. Add slowly.

-

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines), water, and brine. Dry over Na

SO

Validation Criteria:

-

F NMR: Look for a distinct multiplet typically between -160 and -200 ppm. The coupling constant (

Protocol B: High-Selectivity Bromofluorination (DMPU/HF Method)

Target: Deactivated alkenes or substrates requiring high regiocontrol where Et

Expert Insight: The DMPU-HF complex is more acidic than Et

Workflow Diagram

Figure 2: Operational workflow for the high-acidity DMPU/HF protocol. Note the requirement for plastic vessels due to higher HF activity.

-

Vessel Selection: Use a polypropylene (PP) or PFA reaction tube. Do not use glass.

-

Reagent Prep: Prepare the DMPU/HF reagent (or purchase commercially). If preparing: carefully mix DMPU and aqueous HF (48%) or anhydrous HF in a polyethylene bottle (Exothermic!).

-

Execution: Follow the steps in Protocol A, but maintain the temperature at 0 °C for a longer duration (1–2 hours) before warming. The higher acidity accelerates the reaction, so over-warming can lead to elimination byproducts.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Allylic Bromination (Side Product) | Radical pathway active. | Ensure reaction is in the dark. Degas solvents thoroughly to remove O |

| No Reaction | Fluoride source too weak. | Switch from Et |

| Regioisomer Mixture | Substrate lacks bias. | Use a bulkier bromine source (e.g., DBDMH ) to increase steric demand on the bromonium intermediate. |

| Glass Etching | HF concentration too high. | Switch to plasticware immediately. Neutralize waste promptly. |

Safety & Handling (Mandatory)

WARNING: While amine-HF complexes are safer than anhydrous HF, they still contain hydrogen fluoride, which can cause deep, painless burns that lead to systemic toxicity (calcium depletion).

-

PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat are non-negotiable.

-

First Aid: Calcium Gluconate Gel (2.5%) must be present on the bench before starting. In case of skin contact, wash with water for 5 minutes and immediately apply gel. Massage into skin until medical help arrives.

-

Waste: Quench all HF-containing waste with saturated Sodium Bicarbonate or Calcium Hydroxide before disposal. Do not mix with acidic waste streams.

References

-

Haufe, G. (2000). Regioselectivity of bromofluorination of functionalized 1-alkenes. Journal of Fluorine Chemistry.[3]

-

Inagaki, T., et al. (2003).[4] Effective Fluorination Reaction with Et3N[2][4][5]·3HF Under Microwave Irradiation. Synthesis.[2][4][5][6][7][8][9][10]

-

Bertrand, X., & Paquin, J. F. (2019).[5] Direct Hydrofluorination...[5] Using Methanesulfonic Acid/Triethylamine Trihydrofluoride.[5] Organic Letters.[5]

-

Gouverneur, V., et al. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Angewandte Chemie Int. Ed.

-

Apollo Scientific. (2023). Safety Data Sheet: Triethylamine trihydrofluoride.

Sources

- 1. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]

- 5. Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination [organic-chemistry.org]

- 6. Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: reaction scope and structural information for N-fluorocinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 9. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]

- 10. chemrxiv.org [chemrxiv.org]

Application Note: Solvent Selection Strategies for 1-Bromo-2-fluorocyclohexane Reactions

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic principles of conformational analysis with practical solvent selection strategies for 1-bromo-2-fluorocyclohexane.

Executive Summary

1-Bromo-2-fluorocyclohexane is a critical scaffold for introducing fluorine—a bioisostere for hydrogen or hydroxyl groups—into cyclic drug candidates. However, its reactivity is governed by a delicate interplay between conformational equilibrium (diaxial vs. diequatorial) and solvent-solute interactions .

This guide provides a protocol for selecting solvents to selectively drive Nucleophilic Substitution (S_N2) to generate functionalized fluorocyclohexanes or Elimination (E2) to synthesize fluorinated cyclohexenes.

Mechanistic Foundation: The Conformational Gate

Before selecting a solvent, one must understand that the reactivity of 1-bromo-2-fluorocyclohexane is "gated" by its ring conformation. The cyclohexane ring exists in a dynamic equilibrium between two chair forms.

The "Trans" Isomer Dilemma

For trans-1-bromo-2-fluorocyclohexane (the most common synthetic precursor):

-

Diequatorial Conformer (ee): Both Br and F are equatorial. This is typically the thermodynamic ground state due to steric factors, though the high polarity of the C-F and C-Br bonds creates dipole repulsion.

-

Diaxial Conformer (aa): Both Br and F are axial. While sterically less favorable, this conformer is required for E2 elimination (due to stereoelectronic anti-periplanar requirements) and is often kinetically favored for S_N2 attack.

The Solvent Effect:

-

Non-polar solvents (e.g., Hexane, CCl4): Favor the diaxial conformer less than polar solvents do, but the "gauche effect" of fluorine can sometimes stabilize the aa form unexpectedly.

-

Polar solvents (e.g., DMSO, Methanol): Tend to stabilize the conformer with the higher dipole moment. For 1,2-dihalides, the ee conformer often has a larger net dipole (vectors add up) compared to aa (vectors partially cancel), meaning polar solvents often sequester the molecule in the unreactiveee state.

Visualization of Reaction Pathways

The following diagram illustrates how solvent choice and base strength dictate the pathway.

Caption: Reaction landscape of trans-1-bromo-2-fluorocyclohexane. Reactivity is gated through the high-energy diaxial conformer.

Solvent Selection Protocols

Protocol A: Maximizing Nucleophilic Substitution (S_N2)

Goal: Replace Bromine with a Nucleophile (Nu⁻) (e.g., Azide, Cyanide, Thiol) while retaining the Fluorine atom. Challenge: Overcoming steric hindrance of the ring and suppressing elimination.

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) | Dipolar Aprotic: These solvents solvate cations (Na⁺, K⁺) effectively but leave the anionic nucleophile "naked" and highly reactive. This increases the rate of S_N2 relative to E2. |

| Secondary Choice | Acetonitrile (MeCN) | Good for milder conditions; easier to remove than DMSO/DMF (lower boiling point). |

| Avoid | Alcohols (MeOH, EtOH), Water | Protic Solvents: Form hydrogen bond "cages" around the nucleophile, significantly reducing its nucleophilicity and slowing S_N2, allowing E2 to compete. |

| Concentration | 0.5 M – 1.0 M | High concentration favors bimolecular (S_N2) kinetics. |

Step-by-Step Workflow:

-

Preparation: Dissolve 1-bromo-2-fluorocyclohexane (1.0 equiv) in anhydrous DMSO (5–10 volumes).

-

Nucleophile Addition: Add the nucleophilic salt (e.g., NaN3, KCN) (1.2–1.5 equiv).

-

Note: If solubility is an issue, add a phase transfer catalyst (e.g., 18-crown-6 for K salts) rather than switching to a protic solvent.

-

-

Temperature Control: Maintain at 25°C – 40°C .

-

Warning: Heating >60°C significantly increases the risk of elimination (HBr loss).

-

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of starting material.[1]

-

Workup: Dilute with water (to remove DMSO) and extract with Ethyl Acetate.

Protocol B: Maximizing Elimination (E2)

Goal: Synthesize 3-fluorocyclohexene (via regiospecific elimination). Mechanism: The base removes a proton anti-periplanar to the Bromine.

-

In trans-1-bromo-2-fluorocyclohexane (diaxial form), the H at C2 (bearing F) is equatorial and cannot be eliminated.

-

Only the axial H at C6 can be eliminated. Result: 3-fluorocyclohexene (Not 1-fluorocyclohexene).

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | Ethanol (EtOH) or Methanol (MeOH) | Polar Protic: Solvates the leaving group (Br⁻) as it departs, lowering the activation energy for ionization/elimination. |

| Base Selection | NaOEt (Sodium Ethoxide) or KOH | Strong bases are required for E2.[2] Alkoxides match the solvent to prevent transesterification side reactions (if esters were present). |

| Temperature | Reflux (78°C for EtOH) | Elimination has a higher activation energy than substitution; heat favors entropy (2 molecules |

Step-by-Step Workflow:

-

Preparation: Dissolve 1-bromo-2-fluorocyclohexane in absolute Ethanol.